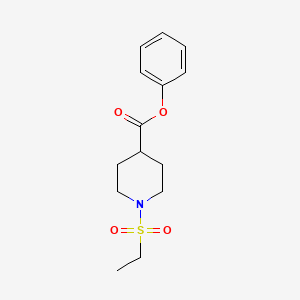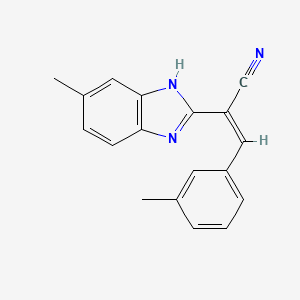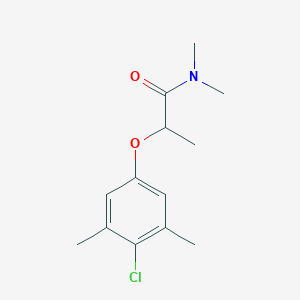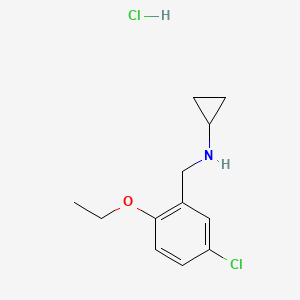![molecular formula C15H15N3OS B5489249 N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanamine](/img/structure/B5489249.png)
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanamine, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been widely used in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including as a dye, a drug, and a diagnostic tool. In
Mecanismo De Acción
The mechanism of action of N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride is complex and varies depending on the application. In Alzheimer's disease, methylene blue binds to amyloid plaques in the brain, preventing their formation and reducing their toxicity. In cancer cells, methylene blue has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of mitochondrial function. In infectious diseases, methylene blue acts as an antimalarial agent by inhibiting the electron transport chain in the parasite's mitochondria.
Biochemical and Physiological Effects
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride has several biochemical and physiological effects, including the inhibition of mitochondrial function, the generation of reactive oxygen species, and the reduction of oxidative stress. These effects can have both positive and negative consequences, depending on the application. For example, in cancer cells, the induction of apoptosis can be a desirable effect, while in healthy cells, it can be detrimental.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its potential to interfere with other experimental procedures and its variable effects depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride, including the development of more selective and potent derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its role in cellular signaling pathways. Additionally, the use of N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders is an area of active research.
Métodos De Síntesis
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride can be synthesized through a variety of methods, including the reaction of N-methyl-1-(3-thienylmethyl)-5-(4-pyridyl)isoxazol-3-amine with hydrochloric acid. The reaction produces a blue-green solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]-N-(3-thienylmethyl)methanaminenium chloride has a wide range of scientific research applications, including in the fields of neuroscience, cancer research, and infectious diseases. In neuroscience, methylene blue has been used as a diagnostic tool for Alzheimer's disease, as it can bind to amyloid plaques in the brain. In cancer research, methylene blue has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In infectious diseases, methylene blue has been used as an antimalarial agent and as a potential treatment for sepsis.
Propiedades
IUPAC Name |
N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-1-thiophen-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-18(9-12-4-7-20-11-12)10-14-8-15(17-19-14)13-2-5-16-6-3-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUOOWIOBQVJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)CC2=CC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5489167.png)

![1-{[1-(butylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5489190.png)


![1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5489213.png)
![3-benzyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489227.png)
![N-cyclopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5489229.png)

![(4aS*,8aR*)-6-(3-methyl-2-furoyl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5489239.png)

![N~4~-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5489248.png)
![3-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5489260.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5489278.png)